molecular formula C10H11N5 B2751730 1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile CAS No. 2377920-17-5

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile

Cat. No.: B2751730
CAS No.: 2377920-17-5
M. Wt: 201.233
InChI Key: RQFXSDPAAOQMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile is a chemical compound with the CAS Number: 2377920-17-5 . It has a molecular weight of 201.23 and its IUPAC name is 2-(4-methylpiperazin-1-yl)ethene-1,1,2-tricarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N5/c1-14-2-4-15(5-3-14)10(8-13)9(6-11)7-12/h2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Scientific Research Applications of Related Compounds

  • Treatment of Ethylene Glycol Intoxication : 4-Methylpyrazole (4-MP) is noted for its efficacy in treating acute ethylene glycol (EG) intoxication. It acts as a potent inhibitor of alcohol dehydrogenase, preventing the metabolism of EG into toxic metabolites. Studies have documented cases where 4-MP was used successfully to treat patients with EG intoxication, leading to a favorable outcome without the need for hemodialysis in some cases (Baud et al., 1986).

  • Safety and Tolerance in Humans : Research on 4-MP has also covered its safety and tolerance in humans. A controlled study investigated the effects of single, ascending doses of 4-MP in healthy volunteers, concluding that doses within the probable therapeutic range were well tolerated without significant side effects (Jacobsen et al., 1988).

  • Potential for Treating Other Intoxications : In addition to EG poisoning, 4-MP has been explored as a treatment for diethylene glycol and triethylene glycol poisoning. Its ability to inhibit alcohol dehydrogenase suggests a broader application for treating intoxications by substances metabolized through similar pathways (Borron et al., 1997).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethene-1,1,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-14-2-4-15(5-3-14)10(8-13)9(6-11)7-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFXSDPAAOQMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=C(C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.